(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine
Description
(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system comprising fused imidazole and pyridine rings. The compound features a bromine atom at position 8 of the pyridine ring and a methanamine group at position 2 of the imidazole ring (Figure 1). This structure is synthesized via condensation reactions between brominated pyridin-2-amines and α-haloketones, followed by functionalization of the 2-position with an amine group .
Imidazo[1,2-a]pyridines are pharmacologically significant, with applications in antitrypanosomal agents, kinase inhibitors, and CNS modulators . The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
(8-bromoimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPUUYUEOVWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage under mild and metal-free conditions . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to facilitate the cyclization and bromination processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: CHBrN
- Molecular Weight: 225.07 g/mol
- SMILES Notation: C1=CN2C=C(N=C2C(=C1)Br)CN
- InChIKey: QVDPUUYUEOVWAV-UHFFFAOYSA-N
Medicinal Chemistry
The compound serves as a scaffold for the development of new drugs targeting various diseases. Its structural properties allow for modifications that enhance pharmacological activities, making it a versatile candidate in drug design.
Case Study: Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine, including (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine, exhibit significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Its derivatives have been synthesized and tested for their ability to combat bacterial and fungal infections.
Data Table: Antimicrobial Activity
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Synthesis of Novel Derivatives
This compound is utilized as a precursor in the synthesis of various novel heterocyclic compounds. These derivatives often exhibit enhanced biological activities.
Case Study: Synthesis of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide
A study reported the successful synthesis of this compound, which was characterized using techniques such as NMR and mass spectrometry. The synthesized derivatives were evaluated for their biological activities, showing potential as new therapeutic agents .
Quantum Chemical Investigations
Quantum chemical methods have been employed to study the electronic properties and reactivity of this compound. These investigations provide insights into the compound's behavior in biological systems and its interaction with various targets.
Findings:
Mechanism of Action
The mechanism of action of (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Positional Isomerism : Bromine at C8 (target compound) vs. C6 (analog) alters electronic distribution. The C8-Br derivative exhibits stronger electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions .
- Halogen Effects : Chlorine at C6 ({6-Chloro-8-methyl...}) reduces molecular weight but increases polarity compared to brominated analogs. This may improve solubility but reduce membrane permeability .
- Methyl vs. Bromine : Methyl groups (e.g., at C7 or C8) increase lipophilicity, favoring blood-brain barrier penetration, whereas bromine enhances electrophilicity for covalent interactions .
Antitrypanosomal Activity:
The 8-bromo derivative serves as a precursor to antitrypanosomal agents. Nitro and sulfonyl modifications at C3/C6 (e.g., 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) enhance activity against Trypanosoma brucei (EC50 < 1 µM) . In contrast, non-halogenated analogs show reduced potency, highlighting the critical role of bromine in bioactivity .
Cross-Coupling Reactivity:
The 8-bromo substituent facilitates palladium-catalyzed couplings, enabling diversification into aryl- or heteroaryl-functionalized derivatives. For example, coupling with phenylboronic acid yields 8-aryl analogs for kinase inhibitor development .
Physicochemical Properties
- Aqueous Solubility : Methyl-substituted analogs (e.g., 7-methyl) exhibit higher solubility (>10 mg/mL) due to reduced hydrophobicity, whereas brominated derivatives require co-solvents (e.g., DMSO) .
- Metabolic Stability : Bromine at C8 slows oxidative metabolism compared to chloro or methyl analogs, as evidenced by longer half-lives in microsomal assays .
Biological Activity
(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-a]pyridine core with a bromine substituent, which contributes to its distinct chemical properties. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in synthetic chemistry .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. The mechanism of action likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. It demonstrates the ability to inhibit cancer cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the modulation of specific signaling pathways related to cell survival and proliferation .
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the effects on A549 lung cancer cells, this compound was found to reduce cell viability significantly at concentrations above 10 µM. The study indicated that the compound could activate caspase pathways leading to programmed cell death .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.
- Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing downstream signaling cascades.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the imidazo[1,2-a]pyridine core can significantly affect its potency and selectivity against different biological targets .
Table 2: SAR Insights
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine and its derivatives?
- Methodological Answer : A common approach involves condensation reactions between 2-aminopyridine derivatives and α-haloketones. For example, 3-bromopyridine-2-amine can react with bromoacetyl intermediates under reflux conditions in polar solvents like ethanol. Zinc dust and ammonium chloride are often used to facilitate imidazo ring formation via cyclization. Post-synthetic modifications, such as introducing fluorophenyl groups, can be achieved through nucleophilic aromatic substitution or cross-coupling reactions .
- Characterization : Derivatives are typically confirmed via ¹H/¹³C-NMR, FT-IR, and LC-MS, with NMR being critical for verifying regioselectivity and purity .
Q. How is the bromo substituent in this compound utilized in further functionalization?
- Methodological Answer : The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups. For instance, palladium-catalyzed coupling with boronic acids under inert atmospheres (e.g., N₂) enables diversification of the core structure. Reaction optimization often involves screening ligands (e.g., XPhos) and bases (e.g., K₂CO₃) to enhance yields .
Q. What spectroscopic techniques are most reliable for characterizing imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- ¹H/¹³C-NMR : Essential for confirming regiochemistry and detecting tautomeric forms. For example, downfield shifts (~δ 8.5–9.5 ppm) in ¹H-NMR indicate aromatic protons adjacent to electronegative substituents .
- LC-MS : Validates molecular weight and purity, particularly for brominated derivatives (isotopic patterns confirm bromine presence) .
- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the preparation of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) and improves yields by enhancing reaction homogeneity. For example, using diglyme as a solvent under controlled microwave power (100–150 W) promotes efficient cyclization. Temperature gradients must be monitored to avoid decomposition, and post-reaction recrystallization (e.g., chloroform-methanol mixtures) ensures high-purity crystals for X-ray diffraction .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results in brominated imidazopyridines?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting vs. X-ray-observed symmetry) require cross-validation:
- X-ray Diffraction : Resolves regiochemical ambiguities and confirms crystal packing effects. For brominated derivatives, high-resolution data (≤ 0.8 Å) is critical .
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to identify tautomers or dynamic effects .
- Variable-Temperature NMR : Detects conformational flexibility or rotamers causing peak broadening .
Q. How can computational methods guide the design of imidazo[1,2-a]pyridine-based fluorophores?
- Methodological Answer :
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C-H···π, halogen bonds) to predict solid-state photophysical properties .
- TD-DFT : Models electronic transitions and excited-state behavior. For example, methoxy or aryl substituents can be tuned to shift emission wavelengths. Solvent effects (PCM models) must be included for accuracy .
- Docking Studies : Screen derivatives for binding to biological targets (e.g., kinases) by aligning with active-site geometries .
Q. What are the challenges in achieving enantioselective synthesis of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Chirality at the methanamine group requires asymmetric catalysis:
- Chiral Ligands : Phosphine-oxazoline (PHOX) ligands with palladium enable enantioselective C-H functionalization.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate racemic mixtures, though substrate compatibility is limited.
- Chiral HPLC : Critical for analyzing enantiomeric excess (ee) post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
